molecular formula C21H29NO2 B14523239 2,2'-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) CAS No. 62730-40-9

2,2'-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one)

Cat. No.: B14523239
CAS No.: 62730-40-9
M. Wt: 327.5 g/mol
InChI Key: CCUHLMZDFKODMP-UHFFFAOYSA-N
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Description

2,2’-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methylene bridge and two cyclohexanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenyl ring and the cyclohexanone units. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexanone moieties to cyclohexanol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,2’-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing enzyme activity or receptor binding. The cyclohexanone moieties may also interact with hydrophobic regions of proteins or membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{[4-(Dimethylamino)phenyl]methylene}di(cyclohexan-1-one) is unique due to its combination of a dimethylamino group, phenyl ring, and two cyclohexanone units. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62730-40-9

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]-(2-oxocyclohexyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C21H29NO2/c1-22(2)16-13-11-15(12-14-16)21(17-7-3-5-9-19(17)23)18-8-4-6-10-20(18)24/h11-14,17-18,21H,3-10H2,1-2H3

InChI Key

CCUHLMZDFKODMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2CCCCC2=O)C3CCCCC3=O

Origin of Product

United States

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